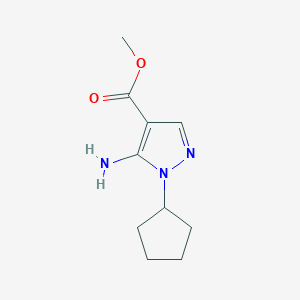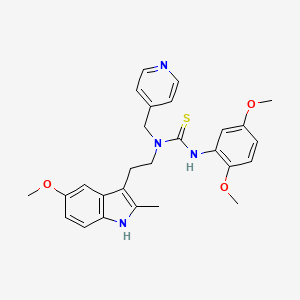![molecular formula C14H16Cl2N2O2 B2869524 {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353500-74-9](/img/structure/B2869524.png)
{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O2. It is a derivative of phenylhydrazine and contains a chlorophenoxy group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 4-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-nitrophenylhydrazine under specific conditions to yield the desired hydrazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenylhydrazines.
Scientific Research Applications
Chemistry
In chemistry, {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of various chemical products, including dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
- {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
Uniqueness
{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is unique due to its specific chlorophenoxy group positioning, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
[4-[2-(4-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c15-11-1-5-13(6-2-11)18-9-10-19-14-7-3-12(17-16)4-8-14;/h1-8,17H,9-10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDBWUNFEYMVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OCCOC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)


![2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2869454.png)
![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2869457.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2869458.png)
![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)

![[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2869464.png)
